
3-Amino-3-methylazetidine-1-sulfonamide,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid is a compound that combines the structural features of azetidines and sulfonamides. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Sulfonamides are a class of compounds containing the sulfonamide functional group, which is widely used in medicinal chemistry for its antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methylazetidine-1-sulfonamide typically involves the formation of the azetidine ring followed by the introduction of the sulfonamide group. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. This is followed by sulfonation using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3-amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-amino-3-methylazetidine-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid, thereby disrupting folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
3-amino-3-methylazetidine-1-sulfonamide is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct reactivity and biological activity. Its strained ring structure makes it more reactive compared to other sulfonamides, and its specific substitution pattern enhances its potential as a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C6H12F3N3O4S |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
3-amino-3-methylazetidine-1-sulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11N3O2S.C2HF3O2/c1-4(5)2-7(3-4)10(6,8)9;3-2(4,5)1(6)7/h2-3,5H2,1H3,(H2,6,8,9);(H,6,7) |
Clé InChI |
ZRWXFTROWJSEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)S(=O)(=O)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


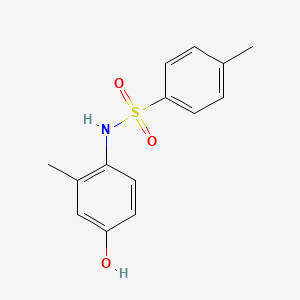
![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
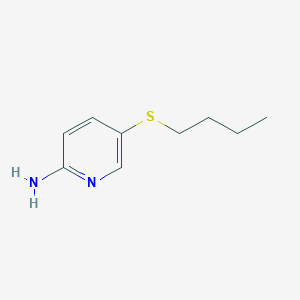
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
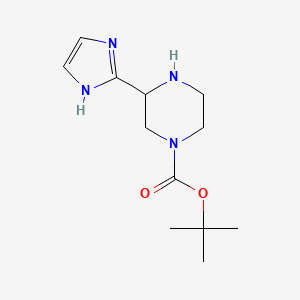
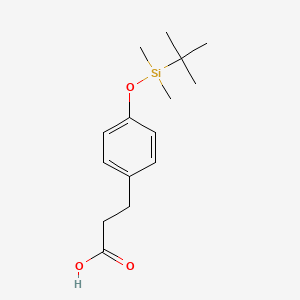
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
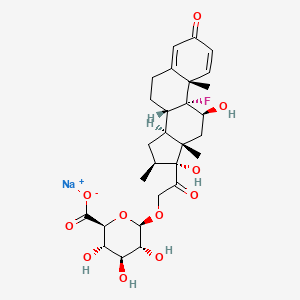
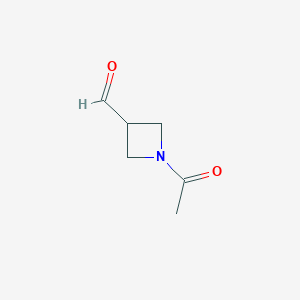
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)

